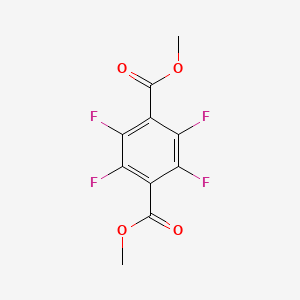
Dimethyl 2,3,5,6-tetrafluoroterephthalate
Descripción general
Descripción
Dimethyl 2,3,5,6-tetrafluoroterephthalate is a useful research compound. Its molecular formula is C10H6F4O4 and its molecular weight is 266.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Dimethyl 2,3,5,6-tetrafluoroterephthalate (hereafter referred to as the compound) has been extensively used in the synthesis of various chemical structures. It has been employed as a versatile linking ligand in constructing new coordination polymers and metal-organic frameworks, showing high yields and efficient synthesis procedures (Orthaber et al., 2010). The compound has been synthesized using calixarene as a phase transfer catalyst, indicating improved yields over traditional methods (Feng Ya-qing, 2006).
Coordination Chemistry and Molecular Structures
The compound forms novel crystals with N-containing heterocycles, showcasing the significance of hydrogen bonds in assembling molecules into larger architectures. These interactions are crucial for the formation of higher-order supramolecular structures (Lei Wang et al., 2014). Additionally, various complexes synthesized with the compound have been studied for their crystal structures and electrochemical properties, elucidating the geometrical coordination and formation of supramolecular networks (Enjing Zhu et al., 2011).
Luminescence and Spectroscopy
The compound has been instrumental in enhancing the luminescence properties of certain materials. For instance, erbium-organic frameworks synthesized with the compound show significantly improved near-infrared-luminescence intensity, attributed to the reduction of fluorescence quenching effects (Banglin Chen et al., 2006). Moreover, coordination polymers containing lanthanide ions and the compound exhibit bright red and green emission in the visible region, demonstrating potential applications in optoelectronics (M. Sobieray et al., 2015).
Microbial Interactions and Soil Analysis
The interactions of soil-borne microorganisms with derivatives of the compound, such as dimethyl-2,3,5,6-tetrachloroterephthalate, have been observed, indicating no adverse effect on microbial growth and potential utilization of the herbicide as a carbon source by some microorganisms (B. Tweedy et al., 1968).
Gas Adsorption and Sensing Properties
A study on a metal-organic framework incorporating the compound showed its capability in gas sorption for gases like N2, H2, O2, and CO2. This framework possesses high selectivity ratios for specific gas separations, suggesting potential applications in gas separation or purification (Shu-Ming Zhang et al., 2010).
Propiedades
IUPAC Name |
dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMPCVTIITKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469389 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-55-9 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



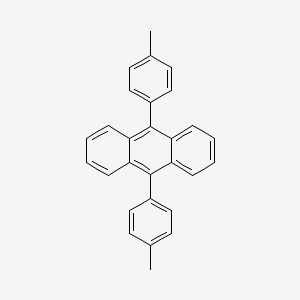

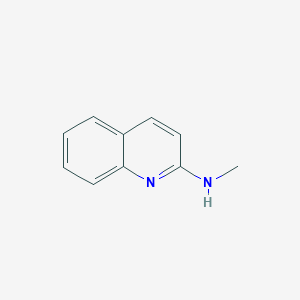

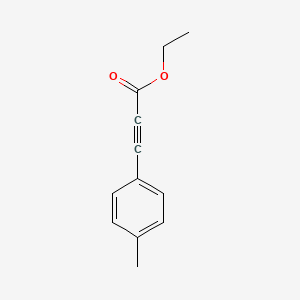

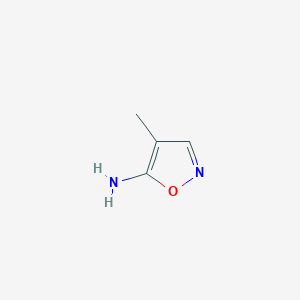
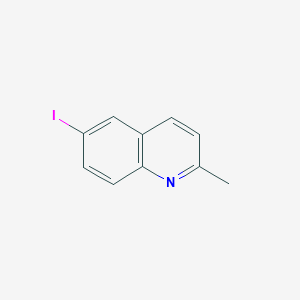

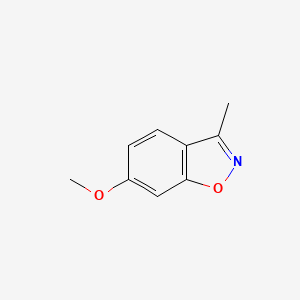
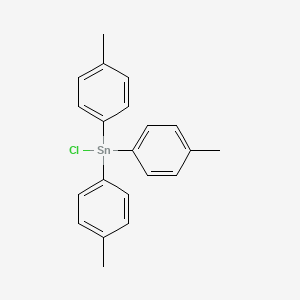
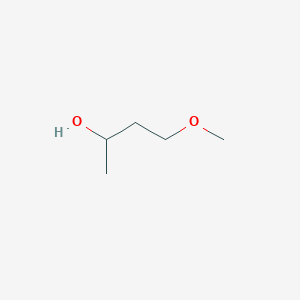
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
